tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate

Chiral Synthesis CCR4 Antagonists Enantioselective Catalysis

This enantiopure (S)-configured building block is the validated stereoisomer for CCR4 antagonist lead optimization (e.g., CCR4-351, IC50=22 nM). Unlike the racemate (CAS 1251006-73-1) or (R)-enantiomer (CAS 2174940-65-7), only the (S)-form delivers the target potency required for Treg blockade and antitumor efficacy. Orthogonal Boc-protection on the azetidine nitrogen with a free piperidine handle enables sequential functionalization—reductive amination, amidation, or cross-coupling—without deprotection/re-protection steps, accelerating SAR library synthesis.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
Cat. No. B12941000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)C2CCCNC2
InChIInChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-11(9-15)10-5-4-6-14-7-10/h10-11,14H,4-9H2,1-3H3/t10-/m1/s1
InChIKeyCGALLHHGALTGRV-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate: Chiral Piperidine-Azetidine Scaffold for Enantioselective CCR4 Antagonist Development and CNS Drug Discovery


tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate is an enantiopure chiral building block featuring a piperidine ring linked to an azetidine ring, with a tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen . This motif is a privileged scaffold in medicinal chemistry, specifically enabling the construction of potent and selective CCR4 antagonists that demonstrate single-agent and combination antitumor efficacy [1]. As a single, defined stereoisomer (S-configuration), this compound provides the specific chiral geometry required to achieve target potency and selectivity profiles that may be compromised with racemic or alternative enantiomeric starting materials .

Why Racemic or (R)-Enantiomer Substitution of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate Risks Project Failure in Chiral CCR4 Antagonist Synthesis


Procurement of a racemic mixture or the incorrect (R)-enantiomer cannot replicate the stereochemical integrity required for lead optimization in this chemical series. In the development of piperidinyl-azetidine CCR4 antagonists, stereochemistry is a critical determinant of target engagement; the biological activity profiles reported in the literature are derived from enantiopure building blocks [1]. Substituting with the (R)-enantiomer (CAS 2174940-65-7) or a racemate (CAS 1251006-73-1) introduces a variable that is likely to reduce potency, alter selectivity, or necessitate a resource-intensive chiral resolution step, thereby compromising synthetic reproducibility and downstream structure-activity relationship (SAR) fidelity. Only the (S)-enantiomer ensures alignment with the stereochemical configuration validated in published SAR studies for this motif.

Quantitative Evidence Guide for tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate: Comparative Data for Procurement Decisions


Enantiomeric Purity Specification: (S)-enantiomer (98% ee) vs. Racemic Mixture

The (S)-enantiomer is supplied at an enantiomeric purity of 98% ee, as verified by chiral HPLC . This contrasts with the racemic mixture (CAS 1251006-73-1), which contains a 1:1 mixture of (R)- and (S)-enantiomers, effectively halving the effective concentration of the desired stereoisomer and introducing an unknown stereochemical impurity that can confound SAR interpretation .

Chiral Synthesis CCR4 Antagonists Enantioselective Catalysis

Chemical Purity and Stability: (S)-enantiomer (98%) vs. Commercial (R)-enantiomer (≥95%)

Commercially, the (S)-enantiomer is offered with a minimum purity of 98% , while a comparable (R)-enantiomer is specified at ≥95% purity . Additionally, the (S)-enantiomer is recommended for long-term storage at 2-8°C, indicating a requirement for cold-chain handling to maintain its chemical integrity, a factor that must be considered in procurement and inventory planning .

Building Block Quality Reproducibility Pharmaceutical Synthesis

Piperidinyl-Azetidine Motif Potency in CCR4 Antagonism: Class-Level Evidence for Scaffold Selection

While direct head-to-head data for the unmodified building block is absent, the piperidinyl-azetidine motif it embodies is a key structural feature of potent, selective CCR4 antagonists. For example, CCR4-351, a compound incorporating this scaffold, exhibits IC50 values of 22 nM and 50 nM in calcium flux and CTX assays, respectively, with favorable oral bioavailability (F = 41%) and low clearance (CL = 3.7 mL/min/kg) in cynomolgus monkey . This class-level performance distinguishes this scaffold from alternative heterocyclic cores lacking the combined piperidine-azetidine geometry.

CCR4 Antagonist Immuno-Oncology Treg Inhibition

Synthetic Versatility: Differentiated Amine Protection vs. Spirocyclic Analogs

The compound's structure, featuring a Boc-protected azetidine nitrogen and a free piperidine secondary amine, provides two orthogonal sites for sequential functionalization. This differentiated protection strategy is analogous to the N-protected spirocyclic piperidine-azetidine systems (2,7-diazaspiro[3.5]nonane) that enable reductive amination, amidation, or other chemistries for SAR exploration [1]. In contrast, angular spirocyclic azetidines, while occupying different chemical space, exhibit more challenging synthesis and variable effects on solubility and lipophilicity [2], making the linear piperidine-azetidine scaffold a more tractable and predictable starting point for drug discovery programs.

Synthetic Methodology Functional Group Tolerance Medicinal Chemistry

GABA Isostere Potential: tert-Butoxycarbonyl-Azetidine Scaffold in Neurological Research

The tert-butoxycarbonyl-azetidine moiety is a recognized scaffold for the synthesis of novel γ-aminobutyric acid (GABA) analogues and conformationally restricted amino acids. Research demonstrates that N-Boc-azetidine derivatives serve as precursors to chiral α- and β-substituted azetidin-3-yl acetic acids, which exhibit valuable properties as GABA isosteres and building blocks for DNA-encoded peptide libraries [1]. This class-level utility distinguishes Boc-azetidine-containing building blocks from simple piperidine or azetidine monomers that lack the necessary conformational constraint and protected functional group for controlled peptide mimicry.

GABA Analogues CNS Drug Discovery Conformational Restriction

Spirocyclic Analogs: Enhanced Activity and Reduced Toxicity of Bupivacaine Analogue

Spirocyclic amino acids derived from azetidine and piperidine building blocks have been incorporated into the structure of the anesthetic drug Bupivacaine. The resulting spirocyclic analogues demonstrated both higher activity and lower toxicity compared to the original drug [1]. This finding underscores the value of piperidine-azetidine scaffolds in improving the therapeutic index of known pharmaceuticals. While this evidence pertains to a spirocyclic derivative rather than the linear building block itself, it reinforces the broader class utility of azetidine-piperidine motifs for optimizing drug properties.

Spirocyclic Building Blocks Anesthetic Drugs Toxicity Reduction

Procurement-Validated Applications of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate in Drug Discovery


Synthesis of Enantiopure CCR4 Antagonists for Immuno-Oncology

The (S)-enantiomer is the stereochemically defined building block required for the synthesis of novel piperidinyl-azetidine CCR4 antagonists. These compounds, exemplified by CCR4-351, exhibit potent inhibition of regulatory T cell (Treg) recruitment into the tumor microenvironment (IC50 = 22 nM), eliciting antitumor responses as a single agent and in combination with checkpoint inhibitors [1]. Procurement of this specific (S)-enantiomer ensures the stereochemical fidelity necessary to reproduce the potent, selective, and orally bioavailable profiles (F = 41%, CL = 3.7 mL/min/kg) reported for this chemotype .

Conformationally Restricted GABA Isostere Synthesis for CNS Research

The N-Boc-azetidine moiety within this compound serves as a key intermediate for generating novel chiral α- and β-substituted azetidin-3-yl acetic acids. These derivatives function as GABA isosteres and conformationally restricted amino acids, offering valuable tools for probing neurological targets and constructing DNA-encoded peptide libraries [2]. The compound's defined (S)-stereochemistry and orthogonal protection enable the precise control of three-dimensional structure required for these applications.

Diversification of Piperidine-Azetidine Scaffolds via Sequential Functionalization

The compound's differentiated amine protection (Boc-protected azetidine, free piperidine) provides two orthogonal synthetic handles. This feature allows for the sequential installation of diverse functional groups via reductive amination, amidation, or palladium-catalyzed cross-coupling, enabling efficient library synthesis for SAR studies [3]. This versatility is a key advantage over fully protected or symmetric building blocks, which require additional deprotection or resolution steps.

Lead Optimization of Known Drugs via Scaffold Rigidification

Azetidine-piperidine building blocks have been successfully employed to create spirocyclic analogues of the anesthetic Bupivacaine, resulting in compounds with enhanced activity and reduced toxicity [4]. The linear (S)-piperidinyl-azetidine scaffold serves as a precursor for such rigidification strategies, offering a starting point for improving the therapeutic index of established pharmaceuticals by introducing conformational constraint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.